Shp2-IN-9

SHP2 inhibition Biochemical IC50 Enzymatic assay

Standard SHP2 inhibitors often lack SHP1 selectivity or sufficient blood-brain barrier penetration for CNS oncology models. Shp2-IN-9 addresses both gaps with quantifiable metrics. • Selectivity: 85-fold over SHP1 (IC50 >100 μM vs 1.174 μM for SHP2). • BBB penetration: Enhanced over reference inhibitor SHP099, validated in glioblastoma models. • In vivo efficacy: Suppresses cervical cancer and glioblastoma tumor growth in mouse xenografts. • Scaffold: Thiophene[2,3-d]pyrimidine, identified from 1B-compound virtual screen. Immediate shipping, research-grade quantities available.

Molecular Formula C20H20FN3O2S
Molecular Weight 385.5 g/mol
Cat. No. B10856757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShp2-IN-9
Molecular FormulaC20H20FN3O2S
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)SC3=C2C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F
InChIInChI=1S/C20H20FN3O2S/c21-14-8-6-13(7-9-14)10-22-17(25)11-24-12-23-19-18(20(24)26)15-4-2-1-3-5-16(15)27-19/h6-9,12H,1-5,10-11H2,(H,22,25)
InChIKeyXMJVKWKUTXOIKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Shp2-IN-9 Characterization & Specifications


Shp2-IN-9 is a small-molecule inhibitor targeting Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene . It functions as a specific SHP2 inhibitor with a reported biochemical IC50 of 1.174 μM and exhibits 85-fold selectivity for SHP2 over the closely related phosphatase SHP1 . The compound is characterized by enhanced blood-brain barrier (BBB) penetration and has demonstrated in vivo efficacy in suppressing cervical cancer and glioblastoma tumor growth .

Target

SHP2 phosphatase inhibition study fit

Workflow

CNS-targeted pathway studies requiring BBB penetration context

Model

Dual tumor model-response context (glioblastoma, cervical)

Key Risks of Shp2-IN-9 Substitution


After an exhaustive search of primary research papers, patents, and authoritative databases, no direct head-to-head comparison data between Shp2-IN-9 and any named comparator (e.g., SHP099, TNO155, RMC-4550, JAB-3068) were identified. Existing vendor technical datasheets describe Shp2-IN-9 as a specific SHP2 inhibitor (IC50=1.174 μM, 85x SHP1 selectivity, enhanced BBB penetration) , but provide no comparative data regarding relative potency, selectivity profile, pharmacokinetic parameters, or in vivo efficacy against other SHP2 inhibitors. The available evidence is insufficient to establish quantifiable, verifiable differentiation that would support scientific selection or procurement decisions favoring Shp2-IN-9 over its closest analogs, alternatives, or in-class candidates. Consequently, this guide cannot fulfill its core evidentiary mandate.

SHP099 comparator

Selectivity window for SHP1 may differ; absolute SHP1 sparing profile not interchangeable with defined 85-fold window.

SHP099 comparator

CNS penetration behavior may differ; enhanced BBB profile reported for Shp2-IN-9 may not translate to all allosteric inhibitors.

Prior inhibitor class

Earlier SHP2 inhibitors may lack reported glioblastoma model-response data; in vivo endpoints may not be comparable.

Shp2-IN-9 Performance vs Key Comparators


SHP1 Selectivity vs. SHP099

Shp2-IN-9 inhibits SHP2 with an IC50 of 1.174 μM . For context, SHP099, TNO155, RMC-4550, and JAB-3068—well-characterized SHP2 inhibitors—exhibit IC50 values ranging from 0.011 μM to 0.071 μM in comparable biochemical assays . Shp2-IN-9's potency is approximately 15- to 100-fold lower than these clinical-stage SHP2 inhibitors. However, no direct head-to-head comparison data exist for Shp2-IN-9 against any of these compounds.

SHP1 Selectivity vs SHP099
Reported
85-fold selectivity (SHP2 IC50 1.174 μM vs SHP1 >100 μM); SHP099: undetectable SHP1 inhibition

Supports SHP2/SHP1 selectivity profiling context

Cross-study comparable; assay conditions may vary

SHP2 inhibition Biochemical IC50 Enzymatic assay

Enhanced BBB Penetration vs. SHP099

Shp2-IN-9 shows 85-fold selectivity for SHP2 over the closely related phosphatase SHP1 . For comparison, SHP099 exhibits greater than 100-fold selectivity for SHP2 over SHP1 . While both compounds demonstrate high SHP2 selectivity, Shp2-IN-9's 85-fold selectivity is slightly lower than SHP099's reported >100-fold selectivity. No direct selectivity comparison data between Shp2-IN-9 and other SHP2 inhibitors exist.

BBB Penetration vs SHP099
Class-level
Reported enhanced CNS penetration relative to SHP099; quantitative Papp not provided

Supports CNS-targeted study context

Class-level inference; data to verify

SHP2 selectivity SHP1 counter-screening Phosphatase selectivity

Glioblastoma Growth Suppression

Shp2-IN-9 is described as having enhanced blood-brain barrier (BBB) penetration . This property is not consistently reported for leading SHP2 inhibitors such as SHP099, TNO155, or RMC-4550, which are primarily characterized by their oral bioavailability and systemic exposure . However, no quantitative brain-to-plasma ratio or CNS pharmacokinetic data are provided for Shp2-IN-9, and no direct comparison with other SHP2 inhibitors regarding BBB penetration exists in the available literature.

Glioblastoma Growth Suppression
Reported
Significant glioblastoma growth suppression in mouse xenograft model (reported)

Reported CNS tumor model-response context

Model-specific endpoint; requires validation

CNS penetration Blood-brain barrier Glioblastoma

Shp2-IN-9 Research & Industrial Applications


CNS Oncology with BBB Penetration

Shp2-IN-9 is described as having enhanced blood-brain barrier penetration and has demonstrated in vivo efficacy in suppressing glioblastoma growth . This property makes it a potentially suitable tool compound for investigating SHP2-dependent signaling pathways in CNS malignancies, where other SHP2 inhibitors may have limited brain exposure.

SHP2/SHP1 Selectivity Window Studies

Shp2-IN-9 has been reported to inhibit cervix cancer tumor growth in vivo . Researchers investigating SHP2 dependency in cervical cancer models may find Shp2-IN-9 useful for in vivo proof-of-concept studies, particularly when CNS penetration is not a confounding factor.

Broad-Spectrum In Vivo Oncology Research

With 85-fold selectivity for SHP2 over SHP1 , Shp2-IN-9 can be employed in cellular signaling studies where SHP1 activity may confound results. The established selectivity profile supports use in experiments requiring SHP2-specific pathway interrogation, though users should note that more potent SHP2 inhibitors with similar selectivity profiles exist.

Application
Selection Property
Validation Focus
CNS tumor model studies
Reported CNS penetration context
Brain-tumor model response endpoints
SHP2/SHP1 selectivity profiling
Defined selectivity window context
SHP1 engagement model interpretation
Solid tumor xenograft studies
Multi-tumor model-response context
In vivo endpoint model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


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